4-(4-Ethylthiophenyl)-2-nitrophenol
Description
4-(4-Ethylthiophenyl)-2-nitrophenol is a nitro-substituted phenolic compound characterized by a hydroxyl (-OH) group at the ortho position relative to a nitro (-NO₂) group on a benzene ring. The para position of the benzene ring is substituted with a 4-ethylthiophenyl group (-S-C₆H₄-C₂H₅), introducing sulfur-containing aromaticity and alkyl chain flexibility. This structural configuration confers unique electronic and steric properties, influencing its solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
4-(4-ethylsulfanylphenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-2-19-12-6-3-10(4-7-12)11-5-8-14(16)13(9-11)15(17)18/h3-9,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPSYSOTPVQIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylthiophenyl)-2-nitrophenol typically involves a multi-step process. One common method includes the nitration of 4-ethylthiophenol followed by a coupling reaction with a phenolic compound. The nitration step requires the use of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The subsequent coupling reaction can be facilitated by using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of 4-(4-Ethylthiophenyl)-2-nitrophenol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethylthiophenyl)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Coupling Reactions: The thiophenyl ring can undergo coupling reactions with aryl halides in the presence of palladium catalysts, forming biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Coupling Reactions: Aryl halides, palladium catalyst, base (e.g., potassium carbonate).
Major Products:
Reduction: 4-(4-Ethylthiophenyl)-2-aminophenol.
Substitution: Various ethers and esters.
Coupling: Biaryl derivatives.
Scientific Research Applications
4-(4-Ethylthiophenyl)-2-nitrophenol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Ethylthiophenyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The thiophenyl ring can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s key structural analogs include:
Physicochemical Properties
- Solubility and Polarity: The ethylthiophenyl group in 4-(4-Ethylthiophenyl)-2-nitrophenol increases lipophilicity compared to unsubstituted nitrophenols, which are highly water-soluble (e.g., 2-nitrophenol: ~2.1 g/100 mL water) . This aligns with trends observed in sulfur-containing analogs like thiomorpholine derivatives .
- Thermal Stability : Nitro groups generally reduce thermal stability, but bulky substituents (e.g., adamantyl) can mitigate this by steric protection . The ethylthiophenyl group may offer moderate stabilization.
- Hydrogen Bonding: Intramolecular H-bonding between -OH and -NO₂ in 2-nitrophenol lowers its hydration free energy prediction accuracy (~20 kJ/mol error) compared to 4-nitrophenol (~2 kJ/mol) . Similar effects are expected in 4-(4-Ethylthiophenyl)-2-nitrophenol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
